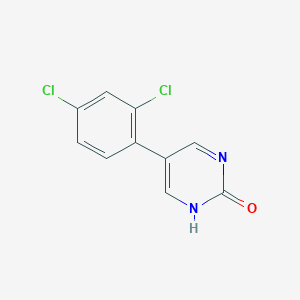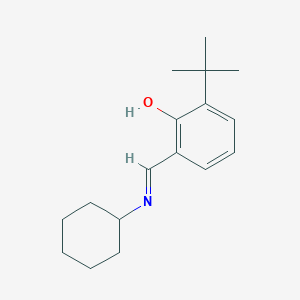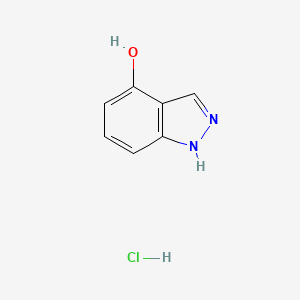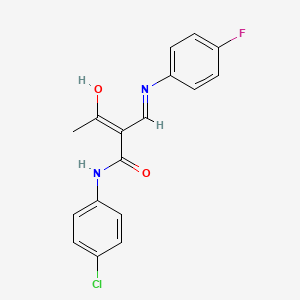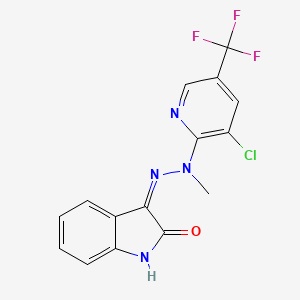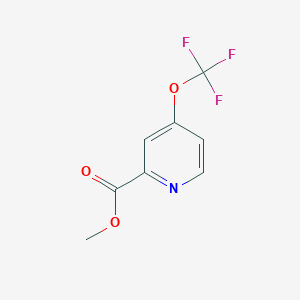
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate (MTP) is a compound of interest due to its various applications in the scientific research field. MTP has been found to have a range of properties that make it an attractive choice for many different applications. In
Aplicaciones Científicas De Investigación
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to be a useful compound in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including heterocyclic compounds, pyridines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of agrochemicals. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes and polyamides, and in the synthesis of dyes.
Mecanismo De Acción
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to act as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. It has been found to bind to the enzyme and block its activity, thus inhibiting DNA replication. Additionally, this compound has been found to inhibit the activity of other enzymes, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to have neuroprotective effects, as well as to be effective in the treatment of a range of conditions, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has been found to have a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it has been found to be relatively insoluble in water, which can be a limitation for certain experiments.
Direcciones Futuras
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate has a number of potential future applications in the scientific research field. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. Additionally, it could be used in the development of new treatments for a range of diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it could be used in the development of new diagnostic tools and in the development of new imaging techniques. Finally, it could be used in the development of new materials and in the development of new catalysts.
Métodos De Síntesis
Methyl 4-(trifluoromethoxy)pyridine-2-carboxylate is synthesized from the reaction of 4-fluoro-3-nitropyridine and trifluoroacetic anhydride in dichloromethane. This reaction results in the formation of a trifluoromethoxy pyridine carboxylate, which can then be methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a colorless solid which is then purified by recrystallization.
Propiedades
IUPAC Name |
methyl 4-(trifluoromethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-4-5(2-3-12-6)15-8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLYZBRGXRVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

